molecular formula C11H14N2O3 B1375044 6-(Morpholinomethyl)picolinic acid CAS No. 1199243-92-9

6-(Morpholinomethyl)picolinic acid

Cat. No. B1375044
CAS RN: 1199243-92-9
M. Wt: 222.24 g/mol
InChI Key: XJLYNCKNGDHKDK-UHFFFAOYSA-N
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Description

6-(Morpholinomethyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . Picolinic acid is a key metabolite found in the amino acid tryptophan .

Scientific Research Applications

Application in Sensitizing Lanthanide Ions

6-Phosphoryl picolinic acids, including derivatives of picolinic acid, have been synthesized and used as sensitizers for europium and terbium ions. The stability of these phosphoryl-based complexes is higher than their carboxylate analogs. These complexes, especially those containing europium and terbium, show promise in photophysical applications due to their emission intensity and lifetime properties in the millisecond range. This indicates their potential in fields like luminescence and bioimaging (Andres & Chauvin, 2011).

Role in Microbial Degradation of Picolinic Acid

Picolinic acid, closely related to 6-(Morpholinomethyl)picolinic acid, is a natural toxic pyridine derivative derived from L-tryptophan metabolism. Studies have shown that microorganisms can degrade and utilize picolinic acid for growth. A novel decarboxylase, PicC, was identified that catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine, an intermediate in picolinic acid catabolism. This research is significant for understanding the microbial degradation pathway and its underlying molecular mechanism, which could have implications in environmental remediation and understanding microbial metabolism (Qiu et al., 2018).

Application in Herbicide Design

Picolinate/picolinic acid compounds, similar in structure to this compound, are an important class of synthetic auxin herbicides. Research has led to the design and synthesis of various derivatives, such as 3-chloro-6-pyrazolyl-picolinate derivatives, showing potent herbicidal activity. These compounds have demonstrated better post-emergence herbicidal activity and a broader spectrum compared to commercial herbicides, suggesting their potential as lead structures in the development of novel synthetic auxin herbicides (Yang et al., 2021).

Biodegradation and Environmental Applications

Studies have shown the biodegradation of picolinic acid by specific bacterial strains such as Rhodococcus sp. PA18. This strain can utilize picolinic acid as a source of carbon and energy, completely degrading it and forming major metabolites like 6-hydroxypicolinic acid. The biodegradation of picolinic acid by such bacteria is significant for environmental applications, particularly in bioremediation of environments polluted with picolinic acid and related compounds (Zhang et al., 2019).

Synthesis and Characterization in Organic Chemistry

The synthesis and structural characterization of amides from picolinic acid, closely related to this compound, have been explored. These compounds are of interest for potential applications in catalysis, coordination chemistry, and molecular devices. Such studies highlight the versatility and utility of picolinic acid derivatives in various fields of organic chemistry (Devi et al., 2015).

properties

IUPAC Name

6-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)10-3-1-2-9(12-10)8-13-4-6-16-7-5-13/h1-3H,4-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLYNCKNGDHKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-formyl-2-pyridinecarboxylic acid (available from Chemstep Product List, 250 mg, 1.65 mmol) in dichloromethane (6.8 ml) was added morpholine (0.377 ml, 4.31 mmol) and acetic acid (0.083 ml). The mixture was stirred at room temperature for 15 min when sodium triacetoxyborohydride (459 mg, 2.17 mmol) was added and the mixture stirred overnight. The crude reaction mixture was diluted with dichloromethane (10 ml) and methanol was added until a clear solution was observed. The mixture was loaded onto an aminopropyl cartridge (5 g) pre-eluted with dichloromethane. The cartridge was eluted with dichloromethane followed by methanol and fractions containing product were combined and blown to dryness under a stream of nitrogen. The crude product was taken up in sodium hydroxide solution (2M, 25 ml) and washed with dichloromethane (2×25 ml). The aqueous layer was acidified to pH7 using hydrochloric acid (5M) and concentrated under vacuum to approximately 25 ml. The solution was loaded onto an Oasis cartridge (6 g), which had been pre-eluted with methanol (1 volume) followed by water (1 volume). The cartridge was eluted with water (1 volume) followed by methanol. Fractions containing product were combined and dried to give the title compound (129 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.377 mL
Type
reactant
Reaction Step One
Quantity
0.083 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
459 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aminopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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